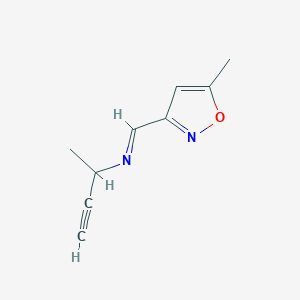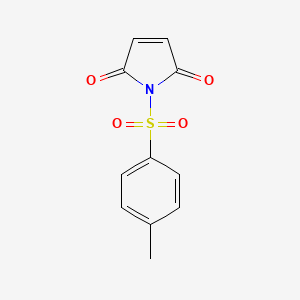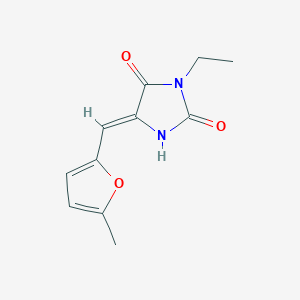![molecular formula C28H28NP B12871062 (S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, particularly those involving transition metals. Its unique structure, featuring a biphenyl backbone with diphenylphosphino and amine functional groups, makes it a versatile ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with methyl groups at the 4, 4’, 6, and 6’ positions.
Amination: The final step involves the introduction of the amine group at the 2-position of the biphenyl backbone. This is typically achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.
Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl backbone.
科学的研究の応用
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Its role in catalysis extends to the pharmaceutical industry, where it is used in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly those requiring high enantiomeric purity.
作用機序
The mechanism by which (S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphine and amine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates, leading to improved yields and selectivities in chemical reactions.
類似化合物との比較
Similar Compounds
®-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand widely used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand used in various catalytic processes.
Uniqueness
(S)-2’-(Diphenylphosphino)-4,4’,6,6’-tetramethyl-[1,1’-biphenyl]-2-amine is unique due to its specific combination of functional groups and chiral biphenyl backbone. This structure provides a high degree of steric and electronic control in catalytic reactions, making it a valuable ligand in asymmetric synthesis. Its ability to form stable complexes with a wide range of transition metals further enhances its versatility and effectiveness in various applications.
特性
分子式 |
C28H28NP |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-(2-diphenylphosphanyl-4,6-dimethylphenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C28H28NP/c1-19-15-21(3)27(25(29)17-19)28-22(4)16-20(2)18-26(28)30(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18H,29H2,1-4H3 |
InChIキー |
AWMYOXSDYDKUAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)

![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)

![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)



![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
